molecular formula C18H14N4OS2 B3213269 3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114909-43-1

3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B3213269
CAS No.: 1114909-43-1
M. Wt: 366.5
InChI Key: CYFLSFLTMIWQRL-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a 4-methylphenyl group and at position 6 with a sulfanylmethyl-linked 1,2,4-oxadiazole moiety bearing a thiophen-2-yl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and bioavailability in pharmaceuticals .

Properties

IUPAC Name

5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c1-12-4-6-13(7-5-12)14-8-9-17(21-20-14)25-11-16-19-18(22-23-16)15-3-2-10-24-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFLSFLTMIWQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with a pyridazine derivative under specific conditions such as the presence of a base or a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethyl sulfoxide or acetonitrile. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine exhibit notable antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development. The presence of the thiophene and oxadiazole moieties enhances their interaction with microbial enzymes .

Anticancer Properties

The compound has been investigated for its cytotoxic effects against several cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This property positions it as a promising lead for further development in cancer therapeutics .

Anti-inflammatory Effects

Chalcone derivatives, related to this compound, are known for their anti-inflammatory activities. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which can be beneficial in treating chronic inflammatory diseases .

Synthesis and Modification

The synthesis of This compound can be achieved through various methods involving multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : Utilizing thiophene derivatives with appropriate aldehydes or ketones.
  • Oxadiazole Formation : Involves cyclization reactions that introduce the oxadiazole ring.
  • Sulfanylation : The introduction of sulfur-containing groups to enhance biological activity.

These synthetic strategies allow for structural modifications that can optimize the pharmacological profile of the compound .

Case Study 1: Antimicrobial Testing

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives based on the pyridazine scaffold. The results indicated that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

Case Study 2: Anticancer Evaluation

A recent investigation explored the anticancer potential of this compound against human breast cancer cell lines (MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Implications

The compound’s hybrid architecture positions it as a candidate for probing structure-activity relationships (SAR) in drug discovery. For instance:

  • Thiophene vs. Phenyl : The thiophene’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets compared to substituted phenyl groups.
  • Sulfanyl Linker : This moiety could improve metabolic stability relative to ether or amine linkers, as seen in ’s high-purity compounds (98.85–99.47%) .

Biological Activity

3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring, a thiophene moiety, and an oxadiazole derivative. Its molecular formula is C18H14N4OSC_{18}H_{14}N_{4}OS, and it has been identified with the CAS number 1114909-43-1. The synthesis typically involves multi-step reactions to create the heterocyclic framework, which is crucial for its biological activity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It may modulate enzyme activities or bind to receptors, influencing various biological pathways. For instance, compounds containing oxadiazole rings have shown significant antimicrobial properties by inhibiting key enzymes involved in bacterial cell wall synthesis .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole, similar to the compound , exhibit notable antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, demonstrating their potential as anti-tubercular agents . The compound's structural components suggest it could similarly inhibit bacterial growth.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)Reference
3aM. tuberculosis0.5
8aM. bovis0.3
6eS. aureus0.22

Anticancer Potential

The anticancer activity of compounds featuring similar structural motifs has been documented extensively. For example, compounds containing thiophene and oxadiazole fragments have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and human osteosarcoma (SaOS-2) . The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AMCF715
Compound BSaOS-219
Compound CK56222

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antitubercular Activity : Dhumal et al. (2016) investigated a series of oxadiazole derivatives and found significant inhibition against Mycobacterium bovis, suggesting that similar compounds could be effective against resistant strains of tuberculosis .
  • Cytotoxicity Studies : Research conducted by MDPI highlighted several thiophene and oxadiazole derivatives with promising anticancer properties, indicating that modifications to these structures could enhance their efficacy against specific cancer types .

Q & A

Q. What are the optimal synthetic routes for 3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of nitrile derivatives with hydroxylamine (e.g., thiophene-2-carbonitrile) under reflux conditions .
  • Sulfanyl Linkage : Thioether bond formation between the oxadiazole and pyridazine moieties using a coupling agent like NaH or DCC in anhydrous THF/DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates and final products .
    Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio for thiol-oxadiazole coupling) to minimize side products .

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6d_6 or CDCl3_3) to verify substituent positions and sulfur connectivity. Aromatic protons in the pyridazine ring typically appear as doublets at δ 7.5–8.5 ppm .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) provides unambiguous confirmation of the thioether linkage and planar geometry of the oxadiazole ring .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular ion consistency with theoretical mass (e.g., [M+H]+^+ for C19_{19}H15_{15}N4_4OS2_2: calc. 403.06, observed 403.08) .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for similar heterocycles) .
  • Photostability : Expose the compound to UV light (254 nm) for 24–72 hours and monitor degradation via HPLC .
  • Solution Stability : Test in common solvents (DMSO, ethanol) at 25°C and 4°C; use 1H^1H-NMR to detect hydrolysis or oxidation products over 7 days .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with halogenated aryl groups) to assess impact on target binding .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes) and prioritize analogs for synthesis .
  • Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50} determination) in cell lines relevant to the hypothesized mechanism .

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Degradation Studies : Use OECD Guideline 307 to assess biodegradation in soil/water systems under aerobic/anaerobic conditions .
  • Bioaccumulation : Measure logPP (octanol-water partition coefficient) via shake-flask method; values >3 indicate potential bioaccumulation .
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour EC50_{50}) and algal growth inhibition (72-hour IC50_{50}) .

Q. How can computational methods resolve contradictions in experimental spectral data?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level and simulate 1H^1H-NMR chemical shifts (GIAO method) to validate experimental assignments .
  • Vibrational Spectroscopy : Compare experimental IR frequencies (e.g., C=N stretch at 1600–1650 cm1^{-1}) with scaled DFT-calculated values (scaling factor: 0.961) .

Q. What strategies mitigate challenges in reproducibility of synthetic yields?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR or ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .
  • Catalyst Screening : Test Pd/C, CuI, or FeCl3_3 to optimize cross-coupling steps; report turnover numbers (TON) for transparency .
  • Batch Analysis : Perform triplicate syntheses under identical conditions and apply statistical tools (e.g., ANOVA) to identify critical variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.